2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole
Overview
Description
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, a cyano group, a cyclopropyl group, and a methyl group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives interact with many therapeutic targets, enzymes, and receptors in biological systems . These interactions result in a wide range of biological activities, making imidazole a versatile small molecule scaffold .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties due to their interactions with various targets . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight of 14718 g/mol suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole participates in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects can lead to changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, imidazole derivatives are known to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . These metabolites can have distinct biological activities, which can contribute to the overall temporal effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the biological activity of the compound changes significantly at specific dosage levels. These effects are important considerations for the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its transformation into different metabolites . These metabolic pathways can influence the overall biological activity of the compound by altering its concentration and distribution within the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the potential therapeutic applications of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within these subcellular structures can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-cyclopropyl-1-methyl-1H-imidazole-2-carboxamide with a dehydrating agent to form the cyano group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazoles.
Scientific Research Applications
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is unique due to its specific structural features, such as the presence of the cyclopropyl group and the cyano group. Similar compounds include:
1-Methyl-1H-imidazole: Lacks the cyano and cyclopropyl groups.
4-Cyano-1-methyl-1H-imidazole: Does not have the cyclopropyl group.
2-Cyano-1-methyl-1H-imidazole: Absence of the cyclopropyl group.
These structural differences contribute to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
4-cyclopropyl-1-methylimidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRMIPVMRWFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C#N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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